molecular formula C12H17NO B1485392 trans-2-[(3,4-Dimethylphenyl)amino]cyclobutan-1-ol CAS No. 2149559-25-9

trans-2-[(3,4-Dimethylphenyl)amino]cyclobutan-1-ol

Cat. No.: B1485392
CAS No.: 2149559-25-9
M. Wt: 191.27 g/mol
InChI Key: AUBUCXPCPBHVIF-VXGBXAGGSA-N
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Description

Trans-2-[(3,4-Dimethylphenyl)amino]cyclobutan-1-ol: is an organic compound characterized by a cyclobutane ring substituted with a hydroxyl group and an amino group attached to a 3,4-dimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[(3,4-Dimethylphenyl)amino]cyclobutan-1-ol typically involves the reaction of cyclobutanone with 3,4-dimethylaniline under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the cyclobutanol structure.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Trans-2-[(3,4-Dimethylphenyl)amino]cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of cyclobutylamines.

    Substitution: Formation of substituted cyclobutanol derivatives.

Scientific Research Applications

Trans-2-[(3,4-Dimethylphenyl)amino]cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of trans-2-[(3,4-Dimethylphenyl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • Trans-2-[(2,3-Dimethylphenyl)amino]cyclobutan-1-ol
  • Trans-2-[(2,4-Dimethylphenyl)amino]cyclobutan-1-ol
  • Trans-2-[(4-Ethylphenyl)amino]cyclobutan-1-ol

Comparison: Trans-2-[(3,4-Dimethylphenyl)amino]cyclobutan-1-ol is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different physical properties, such as solubility and melting point, as well as distinct biological effects.

Properties

IUPAC Name

(1R,2R)-2-(3,4-dimethylanilino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-8-3-4-10(7-9(8)2)13-11-5-6-12(11)14/h3-4,7,11-14H,5-6H2,1-2H3/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBUCXPCPBHVIF-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2CCC2O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N[C@@H]2CC[C@H]2O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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